molecular formula C30H38N2O2 B2422314 1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol CAS No. 503432-20-0

1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol

Cat. No. B2422314
CAS RN: 503432-20-0
M. Wt: 458.646
InChI Key: WARWMTJSACPRBM-UHFFFAOYSA-N
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Description

1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a beta-adrenergic receptor antagonist and has been studied for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory, anti-asthmatic, and anti-cancer properties. The compound has been used as a tool in the development of new drugs for the treatment of various diseases.

Mechanism of Action

1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol acts as a beta-adrenergic receptor antagonist. It blocks the binding of adrenaline and noradrenaline to the beta-adrenergic receptors, leading to a decrease in the activity of the sympathetic nervous system. This results in a decrease in heart rate, blood pressure, and bronchial tone.
Biochemical and Physiological Effects:
1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. It also has anti-asthmatic effects by reducing bronchial tone and improving lung function. Additionally, it has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol in lab experiments include its well-defined mechanism of action, its ability to modulate the sympathetic nervous system, and its potential applications in drug discovery and development. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its effects.

Future Directions

There are several future directions for the research on 1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol. These include further studies on its anti-inflammatory, anti-asthmatic, and anti-cancer properties, as well as its potential applications in the treatment of other diseases. Additionally, research could focus on optimizing the synthesis method to improve the yield of the product and reduce its potential toxicity. Finally, further studies could be conducted to fully understand the mechanism of action of this compound and its effects on the sympathetic nervous system.
In conclusion, 1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol is a chemical compound that has potential applications in drug discovery and development. Its well-defined mechanism of action and ability to modulate the sympathetic nervous system make it a promising candidate for further research. However, more studies are needed to fully understand its effects and optimize its synthesis method.

Synthesis Methods

The synthesis of 1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol involves the reaction of 1-(4-Benzhydrylpiperazin-1-yl)propan-2-ol with 2-butan-2-ylphenol in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The yield of the product can be optimized by adjusting the reaction parameters.

properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O2/c1-3-24(2)28-16-10-11-17-29(28)34-23-27(33)22-31-18-20-32(21-19-31)30(25-12-6-4-7-13-25)26-14-8-5-9-15-26/h4-17,24,27,30,33H,3,18-23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARWMTJSACPRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzhydrylpiperazin-1-yl)-3-(2-butan-2-ylphenoxy)propan-2-ol

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